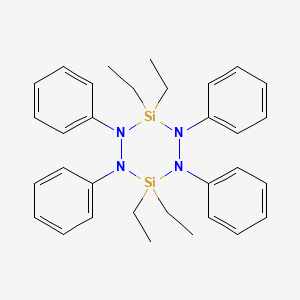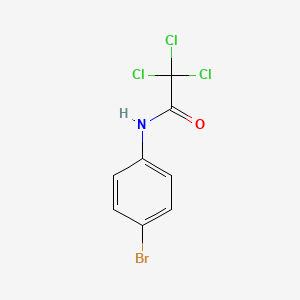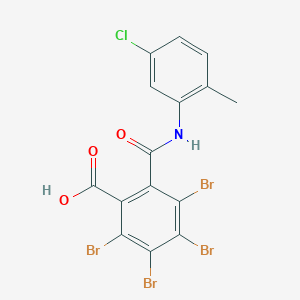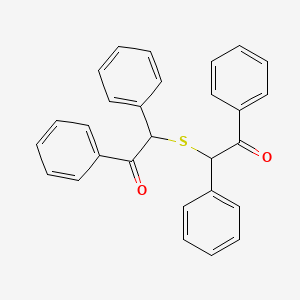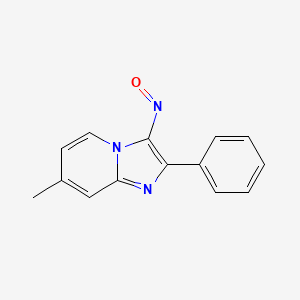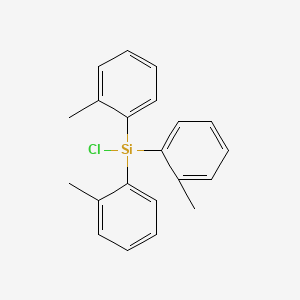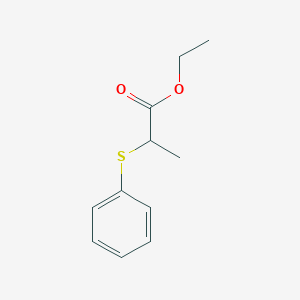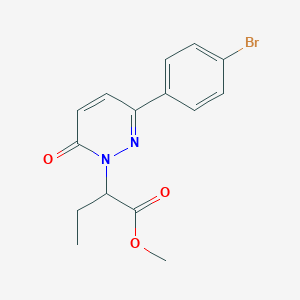
1,2,2,3,3,4-Hexachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6. It is a derivative of butane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,3,3,4-Hexachlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated butane derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated alcohols or acids, while reduction can produce less chlorinated hydrocarbons .
Scientific Research Applications
1,2,2,3,3,4-Hexachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and other agrochemicals
Mechanism of Action
The mechanism by which 1,2,2,3,3,4-Hexachlorobutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3-Hexachlorobutane: Another hexachlorinated butane derivative with a different arrangement of chlorine atoms.
1,1,2,2,3,4-Hexachlorobutane: Similar to 1,2,2,3,3,4-Hexachlorobutane but with a different substitution pattern
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1573-57-5 |
|---|---|
Molecular Formula |
C4H4Cl6 |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
1,2,2,3,3,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-1-3(7,8)4(9,10)2-6/h1-2H2 |
InChI Key |
FSRFCQHSPWVMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
